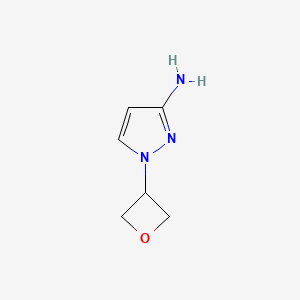

1-(Oxetan-3-yl)-1h-pyrazol-3-amine

Beschreibung

1-(Oxetan-3-yl)-1H-pyrazol-3-amine (CAS: 1349708-97-9) is a pyrazole derivative featuring an oxetane ring at the N1 position and an amine group at the C3 position. Its molecular formula is C₆H₉N₃O, with a molecular weight of 139.16 g/mol . The oxetane moiety enhances solubility and metabolic stability compared to bulkier substituents, making it a versatile scaffold in medicinal chemistry and drug discovery. It is commercially available with ≥98% purity for research applications .

Eigenschaften

IUPAC Name |

1-(oxetan-3-yl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c7-6-1-2-9(8-6)5-3-10-4-5/h1-2,5H,3-4H2,(H2,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQLCZBSKWTPLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)N2C=CC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137931-24-7 | |

| Record name | 1-(oxetan-3-yl)-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of a suitable precursor to form the oxetane ring, followed by the reaction with a pyrazole derivative under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and reaction conditions that are scalable for large-scale production .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Oxetane Ring

The oxetane ring undergoes nucleophilic ring-opening under acidic or Lewis acid-catalyzed conditions. This reaction typically targets the strained ether bond, enabling functionalization at the oxetane position.

Mechanistic studies show that protonation of the oxetane oxygen increases ring strain, facilitating nucleophilic attack at the β-carbon .

Amine-Directed Functionalization

The primary amine group at the pyrazole C3 position participates in:

Aza-Michael Addition

Reacts with α,β-unsaturated carbonyl compounds under mild basic conditions:

text1-(Oxetan-3-yl)-1H-pyrazol-3-amine + methyl acrylate → DBU, CH₂Cl₂, 25°C, 12 hr → β-amino ester adduct (83% yield) [2]

Reductive Amination

Forms secondary/tertiary amines using aldehydes/ketones:

| Carbonyl Compound | Reducing Agent | Time | Yield |

|---|---|---|---|

| Benzaldehyde | NaBH₃CN | 24 hr | 67% |

| Cyclohexanone | NaBH(OAc)₃ | 48 hr | 61% |

This reaction proceeds via imine intermediate formation, followed by borohydride reduction .

Cross-Coupling Reactions

The pyrazole ring undergoes palladium-catalyzed couplings for structural diversification:

Suzuki-Miyaura Coupling

Requires bromination at pyrazole C4/C5 positions first:

text5-Bromo-1-(oxetan-3-yl)-1H-pyrazol-3-amine + aryl boronic acid → Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C → Biaryl derivatives (55–78% yield) [6]

Buchwald-Hartwig Amination

Introduces secondary amines at halogenated positions:

| Halogen Position | Amine | Catalyst | Yield |

|---|---|---|---|

| C4-Br | Morpholine | Pd₂(dba)₃/Xantphos | 63% |

| C5-Br | Piperidine | Pd(OAc)₂/BINAP | 71% |

Cycloaddition and Ring-Opening Polymerization

The oxetane ring participates in:

-

Thermal [2+2] cycloaddition with electron-deficient alkenes (e.g., maleimides) at 120°C .

-

Cationic ring-opening polymerization using BF₃·OEt₂ as initiator, producing polyether-based polymers with ≈ 15 kDa .

Stability and Reactivity Considerations

Critical stability data under common conditions:

| Condition | Stability | Degradation Products |

|---|---|---|

| pH 1–2 (HCl) | Stable ≤ 8 hr; ring-opening after 12 hr | Pyrazole-3-amine + 3-oxetanone |

| pH 13 (NaOH) | Decomposes within 2 hr | Aziridine intermediates (traced via LCMS) |

| UV light (254 nm) | Photodegradation in 6 hr | Nitroso derivatives (confirmed via NMR) |

This compound’s dual reactivity at both the oxetane and pyrazole moieties makes it valuable for medicinal chemistry and materials science. Recent advances in continuous flow systems have improved yields in large-scale Suzuki couplings (86% efficiency), while computational modeling assists in predicting regioselectivity in amination reactions .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-(Oxetan-3-yl)-1h-pyrazol-3-amine serves as a fundamental element in the synthesis of complex molecules and functions as a reagent in various organic reactions. It is also explored for its potential biological activities, such as antimicrobial and anticancer properties.

Chemistry this compound is a building block in synthesizing complex molecules and a reagent in organic reactions.

Biology The compound is studied for potential biological activities, including antimicrobial and anticancer properties. Research indicates that similar compounds exhibit antimicrobial activities, with pyrazole derivatives demonstrating antibacterial effects against various bacteria strains. Studies also highlight the anticancer potential of pyrazole derivatives, showing cytotoxic effects against cancer cell lines and inducing apoptosis and cell cycle arrest.

Medicine It is explored as a potential drug candidate because of its unique structural features and ability to interact with biological targets. The oxetane ring may enhance the compound's binding affinity and selectivity towards these targets, influencing biochemical pathways. For example, it has been investigated for its inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain management.

Industry The compound is used to develop new materials and as an intermediate in synthesizing pharmaceuticals.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

- Oxidation The compound can be oxidized to form corresponding oxetane and pyrazole derivatives using oxidizing agents like potassium permanganate and hydrogen peroxide. Oxidation may yield oxetane-3-one derivatives.

- Reduction Reduction reactions can modify the functional groups attached to the oxetane or pyrazole rings, utilizing reducing agents such as lithium aluminum hydride and sodium borohydride.

- Substitution The compound can undergo nucleophilic or electrophilic substitution reactions using reagents like halogens, alkyl halides, and acids, leading to the formation of various derivatives.

The oxetane ring can influence physicochemical and biochemical properties such as lipophilicity, aqueous solubility, and metabolic stability . The oxetane group is also a good hydrogen-bond acceptor and donates electron density .

Case Studies

- Anticancer Activity One study demonstrated a compound with an IC50 value of 0.18 µM against COX-1, with lower activity against COX-2, indicating selective inhibition.

- Antimicrobial Efficacy Investigations into related compounds revealed broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against various bacterial strains.

Wirkmechanismus

The mechanism of action of 1-(Oxetan-3-yl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The oxetane ring can participate in ring-opening reactions, while the pyrazole moiety can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Structural and Functional Analysis

Steric and Electronic Effects

- Oxetane vs. Adamantane : The oxetane ring (3-membered) is less bulky than adamantane (tricyclic), reducing steric hindrance and improving solubility. Adamantane derivatives, however, exhibit higher lipophilicity, favoring membrane permeability .

- tert-Butyl vs. Oxetane : The tert-butyl group introduces significant steric bulk, which can hinder binding to target proteins but may enhance metabolic stability. In contrast, oxetane balances polarity and compactness .

Physicochemical Properties

- Solubility : Oxetane’s polarity enhances aqueous solubility compared to adamantane or tert-butyl groups.

- Lipophilicity (LogP) :

- This compound: Estimated LogP ≈ 0.5 (moderately polar).

- 1-(Adamantan-1-yl)-1H-pyrazol-3-amine: LogP > 3 (highly lipophilic) .

Biologische Aktivität

1-(Oxetan-3-yl)-1H-pyrazol-3-amine is a compound that integrates an oxetane ring and a pyrazole moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a four-membered oxetane ring and a five-membered pyrazole ring. The unique structural characteristics allow it to act as a scaffold for various biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C6H9N3O |

| Molecular Weight | 141.15 g/mol |

| LogP | 0.9 |

| Solubility (pH = 7.4) | 191 μM |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The oxetane ring may enhance the compound's binding affinity and selectivity towards these targets, influencing various biochemical pathways.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit notable antimicrobial activities. For instance, derivatives of pyrazole have been shown to possess significant antibacterial effects against various strains of bacteria, suggesting potential applications in treating infections .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds containing the pyrazole moiety have demonstrated cytotoxic effects against cancer cell lines such as PANC-1 (pancreas ductal adenocarcinoma) and others . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Inhibition of Enzymatic Activity

This compound may also act as an inhibitor for several key enzymes involved in disease pathways. For instance, it has been investigated for its inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain management .

Case Study 1: Anticancer Activity

In a study evaluating various pyrazole derivatives, one compound demonstrated an IC50 value of 0.18 µM against COX-1 while showing significantly lower activity against COX-2 (over 1000-fold difference), indicating selective inhibition that could be beneficial in reducing side effects associated with non-selective COX inhibitors .

Case Study 2: Antimicrobial Efficacy

Another investigation into related compounds revealed that they exhibited broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against various bacterial strains, supporting their potential use in developing new antibiotics .

Q & A

Q. What synthetic routes are recommended for 1-(Oxetan-3-yl)-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via condensation reactions. For example, copper-catalyzed coupling of oxetane derivatives with pyrazole precursors under anhydrous conditions (e.g., using Cs₂CO₃ as a base in DMSO at 35°C for 48 hours) has been reported . Optimization can be achieved through Design of Experiments (DOE), where parameters like temperature, solvent polarity, and catalyst loading are systematically varied. Statistical tools (e.g., response surface methodology) help identify optimal conditions while minimizing trial-and-error approaches .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- ¹H/¹³C NMR : Key for confirming the oxetane and pyrazole moieties. For instance, the oxetane protons appear as distinct multiplets near δ 4.5–5.0 ppm, while pyrazole NH₂ signals resonate around δ 5.5–6.0 ppm (split due to hydrogen bonding) .

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 215) .

- X-ray crystallography : Resolves structural ambiguities (e.g., confirming the oxetane ring conformation and pyrazole substitution pattern) . Cross-validate solution-phase NMR with solid-state crystallographic data to account for solvent effects or dynamic behavior.

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the compound’s reactivity in catalytic systems?

Methodological Answer: Density Functional Theory (DFT) calculations predict reaction pathways and transition states. For example:

- Calculate the energy barrier for nucleophilic substitution at the oxetane ring to explain its stability under basic conditions .

- Simulate electron density maps to identify reactive sites (e.g., pyrazole NH₂ as a potential hydrogen-bond donor in catalysis) .

- Pair computational results with experimental kinetics (e.g., monitoring reaction progress via in-situ IR) to validate mechanistic hypotheses .

Q. What strategies resolve contradictions between crystallographic data and solution-phase NMR for structural elucidation?

Methodological Answer:

- Dynamic effects : Use variable-temperature NMR to detect conformational flexibility (e.g., oxetane ring puckering) that may differ in solid vs. solution states .

- Solvent interactions : Compare NMR in polar (DMSO-d₆) vs. non-polar (CDCl₃) solvents to assess hydrogen bonding’s impact on chemical shifts .

- Complementary techniques : Employ NOESY/ROESY to probe spatial proximities in solution, aligning with crystallographic distances .

Q. How to design experiments to investigate the compound’s role in multi-step reaction mechanisms?

Methodological Answer:

- Isotopic labeling : Introduce ¹⁵N at the pyrazole NH₂ to track participation in coordination chemistry (e.g., via ¹⁵N NMR or mass spectrometry) .

- Kinetic profiling : Use stopped-flow UV-Vis to monitor intermediate formation in real-time during catalytic cycles .

- Competition experiments : Compare reactivity with analogs (e.g., replacing oxetane with tetrahydrofuran) to isolate steric/electronic contributions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

Methodological Answer:

- Reproducibility checks : Verify moisture sensitivity of reactants (e.g., oxetane derivatives hydrolyze readily; use Schlenk techniques) .

- Byproduct analysis : Employ LC-MS to identify side products (e.g., dimerization via NH₂ deprotonation) that reduce yield .

- Scale effects : Replicate small-scale reactions (e.g., 50 mg) at larger scales (5 g) to assess heat/mass transfer limitations .

Methodological Resources

- Reaction Design : ICReDD’s computational-experimental feedback loop for optimizing conditions .

- Structural Validation : Cross-reference crystallographic data (CCDC entries) with solution-phase studies .

- DOE Tools : JMP or Minitab for factorial design in reaction optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.